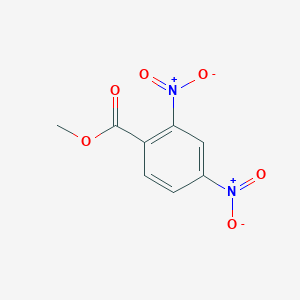

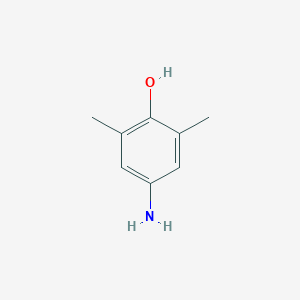

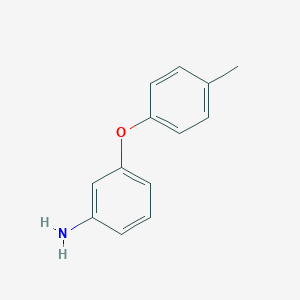

3-(4-Methylphenoxy)aniline

Vue d'ensemble

Description

“3-(4-Methylphenoxy)aniline” is an organic compound. It has a molecular weight of 229.28 . The compound is stored in a refrigerator and shipped at room temperature .

Molecular Structure Analysis

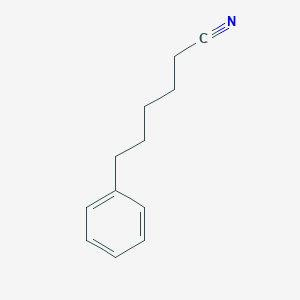

The InChI code for “3-(4-Methylphenoxy)aniline” is1S/C14H15NO2/c1-10-3-6-13(9-14(10)16-2)17-12-7-4-11(15)5-8-12/h3-9H,15H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“3-(4-Methylphenoxy)aniline” is a white to brown solid . It is stored at +4°C .Applications De Recherche Scientifique

Sensor Development for Biomarker Detection

A study by Jin and Yan (2021) highlights the use of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for detecting 4-Aminophenol (4-AP), a biomarker of aniline. This framework shows promise for monitoring 4-AP concentrations in human urine, aiding in the screening and pre-diagnosis of health conditions (Jin & Yan, 2021).

Catalytic Oxidation in Environmental Cleanup

Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds, demonstrating their effectiveness in removing phenol and aniline from aqueous solutions. This research contributes to environmental cleanup technologies (Zhang et al., 2009).

Synthesis and Characterization of Novel Compounds

Several studies focus on the synthesis and characterization of novel compounds derived from aniline or related structures. For instance, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, indicating its potential for various applications due to its high yield and environmental friendliness (Wen Zi-qiang, 2007). Similarly, Zhang Qingwen (2011) developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, which is robust and suitable for industrial production (Zhang Qingwen, 2011).

Electrochromic Materials Development

Li et al. (2017) synthesized four novel donor–acceptor systems incorporating aniline units, which were used to create stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).

Metal Complex Formation for Chemical Analysis

Osowole's (2011) research involves creating metal(II) thiophenyl Schiff base complexes with 4-(Thiophen-3-yl)-aniline, which are characterized for their magnetic and thermal properties, contributing to the field of inorganic chemistry (Osowole, 2011).

Enzymatic Studies in Drug Metabolism

Kawalek and Lu (1972) studied the hydroxylation of aniline in a reconstituted liver microsomal enzyme system, revealing insights into drug metabolism and the role of cytochromes in biochemical processes (Kawalek & Lu, 1972).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQWPXCRYYEKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.